4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-methyl-1h-pyrazol-5-amine
Description
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 1-ethyl-1H-1,2,4-triazol-5-yl moiety at the 4-position. This compound belongs to a class of fused triazole-pyrazole derivatives, which are of interest in medicinal chemistry due to their diverse pharmacological properties, including kinase inhibition and antimicrobial activity . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement, ensuring accurate determination of bond lengths and angles .
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-3-14-8(10-5-12-14)6-4-11-13(2)7(6)9/h4-5H,3,9H2,1-2H3 |
InChI Key |
XAZSGWSWBPZJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=C(N(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the pyrazole ring. The triazole ring can be synthesized via a cyclization reaction involving ethyl hydrazinecarboxylate and an appropriate nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the triazole or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings.
Scientific Research Applications
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
4-(Dimethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1250491-95-2)
- Structure : Features a methylene bridge linking the triazole to the pyrazole’s 4-position, with an amine at the pyrazole’s 4-position instead of 3.
- Impact : Altered spatial orientation may influence receptor binding specificity. The molecular weight (192.22 g/mol) is lower than the target compound, suggesting differences in solubility .
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol (CAS 215868-81-8)
1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1018166-01-2)
- Structure : Contains two triazole rings linked by a methyl group.
Electronic and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine | C₈H₁₂N₆ | 192.22* | Ethyl-triazole, pyrazole-5-amine | High basicity, moderate lipophilicity |
| 4-(Dimethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine | C₇H₁₀N₆ | 178.20* | Methyl-triazole | Lower lipophilicity |
| (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol | C₅H₉N₃O | 127.15 | Hydroxymethyl-triazole | Polar, hydrogen-bond donor |
| 1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine | C₈H₁₂N₆ | 192.22 | Methylene-linked triazole-pyrazole | Altered spatial geometry |
*Calculated based on molecular formula.
Biological Activity
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound notable for its dual triazole and pyrazole structures. With a molecular formula of C₉H₁₂N₄ and a molecular weight of approximately 176.22 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.
Structural Characteristics
The compound features a unique arrangement with the pyrazole ring substituted at the 5-position with an amine group and a triazole ring at the 4-position. This structural configuration contributes to its biological activity by enhancing stability and bioavailability compared to simpler compounds.
Biological Activity Overview
Research indicates that 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine exhibits various biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting DNA replication and protein synthesis in cancer cells. Studies have reported significant cytotoxic effects against several cancer cell lines.
- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating their activity which is crucial for therapeutic effects against diseases.
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of this compound against various cell lines:
These findings indicate that the compound exhibits promising anticancer activity, particularly against breast cancer cells.
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to reduced viability.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound resulted in G0/G1 phase arrest in various cancer cell lines, indicating its role in disrupting normal cell cycle progression.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were evaluated for their biological activities. The following table summarizes their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine | Triazole only | Limited anticancer activity |
| 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-(4-ethylcyclohexyl)ethanamine | Different substituents | Varies significantly in bioactivity |
| 3-(4-Methylpyrazol-1-yl)-1-propanamine | Pyrazole derivative | Moderate anticancer effects |
Q & A
Q. What are the common synthetic routes for preparing 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step alkylation and coupling reactions. A representative method includes:
- Step 1: Alkylation of a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-5-amine) with ethyl bromide under basic conditions (e.g., NaH/K₂CO₃) in aprotic solvents like DMF or DMSO .
- Step 2: Coupling the alkylated pyrazole with a 1,2,4-triazole derivative via nucleophilic substitution or transition-metal catalysis. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts .
- Key reagents : Sodium hydride, alkyl halides, and Pd catalysts for cross-coupling.
Q. How is the structural conformation of this compound characterized?
X-ray crystallography is the gold standard for determining molecular geometry. For example:
- Planarity analysis : The triazole and pyrazole rings may form dihedral angles <5°, as seen in analogous 1,2,4-triazol-5-amine derivatives .
- Hydrogen bonding : The amine group (-NH₂) often participates in intermolecular H-bonds, stabilizing crystal packing . Complementary techniques include NMR (¹H/¹³C, COSY) and FT-IR to confirm functional groups .
Q. What preliminary biological activities have been reported for similar pyrazole-triazole hybrids?
Structural analogs exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .
- Anticancer potential : IC₅₀ ~10 µM against HeLa cells via apoptosis induction .
- Mechanistic note : Bioactivity correlates with electron-withdrawing substituents (e.g., fluorine) enhancing target binding .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation step be addressed?
Regioselectivity issues arise due to competing N-alkylation sites on the pyrazole ring. Strategies include:
- Steric control : Bulkier bases (e.g., LDA) favor alkylation at less hindered positions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for selective reactions .
- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for similar compounds) may stem from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
- Purity issues : HPLC-MS (>98% purity) and elemental analysis are critical to exclude confounding impurities .
- Cellular context : Cell line-specific expression of target enzymes (e.g., kinases) impacts efficacy .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Systematic substitution of the ethyl or methyl groups with halogens, alkyl chains, or aryl moieties .
- Biological profiling : High-throughput screening against enzyme panels (e.g., kinases, CYP450 isoforms) .
- Computational docking : Molecular dynamics simulations to predict binding affinities for targets like EGFR or COX-2 .
Q. How can reaction yields be improved in large-scale synthesis?
- Continuous flow systems : Enhance mixing and heat transfer, achieving >90% yield for intermediates .
- Catalyst optimization : Immobilized Pd nanoparticles reduce catalyst loading and improve recyclability .
- In-line analytics : Real-time HPLC monitoring identifies side reactions early .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
